molecular formula C16H15NO B1313061 (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one CAS No. 569646-61-3

(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one

Cat. No.: B1313061
CAS No.: 569646-61-3
M. Wt: 237.3 g/mol
InChI Key: KBRLAQKXYNXIGJ-IZZDOVSWSA-N
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Description

(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an amino group on one phenyl ring and a methyl group on the other phenyl ring.

Scientific Research Applications

(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, it was found that the compound “2-(4-aminophenyl) benzothiazole” exhibits potent growth inhibition in human-derived breast, colon, ovarian, and renal tumor cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:

    Starting Materials: 4-Aminobenzaldehyde and 4-Methylacetophenone.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Solvent: Ethanol or methanol is commonly used as the solvent.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

    Isolation: The product is isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems and advanced purification techniques such as column chromatography or crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Cyclization: Catalysts such as acids or bases under reflux conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Substituted derivatives with various functional groups.

    Cyclization: Heterocyclic compounds such as pyrazolines or isoxazoles.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-Hydroxyphenyl)-3-(4-methylphenyl)-prop-2-EN-1-one: Similar structure but with a hydroxy group instead of an amino group.

    (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-prop-2-EN-1-one: Similar structure but with a methoxy group instead of an amino group.

    (2E)-1-(4-Nitrophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one: Similar structure but with a nitro group instead of an amino group.

Uniqueness

The presence of the amino group in (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one imparts unique chemical and biological properties. The amino group can participate in hydrogen bonding, nucleophilic substitution, and other reactions, making this compound versatile in various chemical transformations and biological interactions.

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,17H2,1H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRLAQKXYNXIGJ-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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